

Application Notes and Protocols for In Vivo Administration of BIIE-0246

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIE-0246 is a potent, selective, and competitive non-peptide antagonist for the neuropeptide Y (NPY) Y2 receptor, with an IC50 of approximately 15 nM.[1][2][3] It exhibits over 650-fold selectivity for the NPY Y2 receptor over Y1, Y4, and Y5 receptors.[1][2] As one of the first non-peptide Y2-selective antagonists developed, BIIE-0246 has become a critical tool in neuroscience research.[4] It is utilized to investigate the physiological and pathological roles of the NPY Y2 receptor, which functions as a presynaptic autoreceptor that modulates the release of NPY and other neurotransmitters like dopamine and acetylcholine.[4] This document provides detailed application notes and protocols for the in vivo administration of BIIE-0246 to facilitate experimental design and execution.

Physicochemical Properties and Solubility

Proper vehicle selection is critical for the successful in vivo administration of **BIIE-0246**. The compound is a large, flexible peptidomimetic molecule with low permeability and high plasma protein binding.[5] Its solubility in common laboratory solvents is a key consideration for preparing dosing solutions.



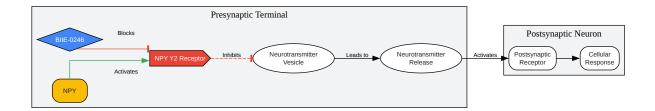
Solvent	Maximum Concentration	Reference
Dimethyl sulfoxide (DMSO)	up to 100 mM (96.9 mg/mL)	[2]
Dimethyl sulfoxide (DMSO)	up to 75 mM	[1]
Dimethyl sulfoxide (DMSO)	up to 67.2 mg/ml	[6]
Ethanol	up to 25 mM	[1]

For in vivo studies, a common vehicle for intraperitoneal (i.p.) injection is a mixture of DMSO, Tween® 80, and 0.9% NaCl in a 1:1:18 ratio, respectively.[7]

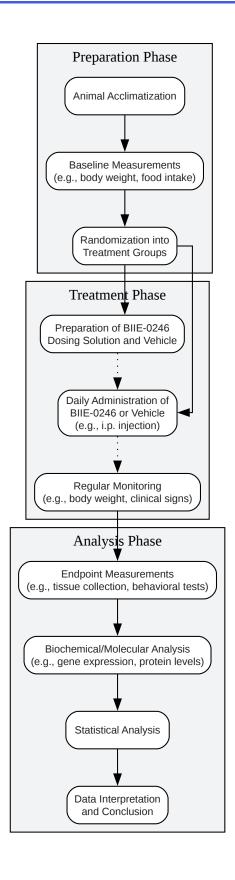
Mechanism of Action

BIIE-0246 functions as a competitive antagonist at the NPY Y2 receptor, a G-protein-coupled receptor (GPCR). In its physiological role, the Y2 receptor acts as a presynaptic autoreceptor, and its activation by NPY inhibits further neurotransmitter release. By blocking this receptor, BIIE-0246 prevents this negative feedback, thereby disinhibiting neurotransmitter release.[4][8] This mechanism has been shown to influence various physiological processes, including feeding behavior, anxiety, and cardiovascular function.[4][6]









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